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Compound of Interest

Compound Name: Biotin sodium

Cat. No.: B1264966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Biotin, or Vitamin B7, is a water-soluble vitamin that plays a crucial role as a coenzyme in

various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid

metabolism. Its sodium salt, biotin sodium, offers enhanced solubility in aqueous solutions,

making it a valuable compound in pharmaceutical formulations and biochemical assays. A

thorough understanding of its structural and chemical properties through spectroscopic

analysis is paramount for quality control, formulation development, and research applications.

This guide provides a detailed overview of the core spectroscopic techniques used to

characterize biotin sodium compounds.

Physicochemical Properties of Biotin Sodium
Biotin sodium is the salt formed from the deprotonation of the carboxylic acid group of biotin.

This modification significantly increases its water solubility compared to its acidic form.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1264966?utm_src=pdf-interest
https://www.benchchem.com/product/b1264966?utm_src=pdf-body
https://www.benchchem.com/product/b1264966?utm_src=pdf-body
https://www.benchchem.com/product/b1264966?utm_src=pdf-body
https://www.benchchem.com/product/b1264966?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₀H₁₅N₂NaO₃S

Molecular Weight 266.29 g/mol [1][2]

IUPAC Name

sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-

hexahydrothieno[3,4-d]imidazol-4-

yl]pentanoate[2]

Solubility Highly soluble in water[3]

Spectroscopic Characterization
The spectroscopic profile of biotin sodium is largely similar to that of biotin, with key

differences arising from the conversion of the carboxylic acid to a carboxylate salt.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The transition from biotin to biotin sodium is most evident in the infrared spectrum

through changes in the bands associated with the carboxylic acid group.

Key Spectral Features:

The spectrum of biotin sodium is characterized by the disappearance of the broad O-H

stretching band of the carboxylic acid (typically found between 2500-3300 cm⁻¹) and the C=O

stretching band of the acid (around 1700-1720 cm⁻¹).[4] In their place, two new distinct bands

appear, corresponding to the asymmetric and symmetric stretching vibrations of the

carboxylate anion (COO⁻).
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Functional Group
Biotin (Carboxylic
Acid) Wavenumber
(cm⁻¹)

Biotin Sodium
(Carboxylate)
Wavenumber
(cm⁻¹)

Vibrational Mode

O-H (Carboxylic Acid) ~2500-3300 (broad) Absent Stretching

C=O (Carboxylic Acid) ~1710-1760 Absent Stretching

COO⁻ (Carboxylate) Absent ~1550-1650 Asymmetric Stretching

COO⁻ (Carboxylate) Absent ~1400-1440 Symmetric Stretching

N-H (Ureido Ring) ~3300-3500 ~3300-3500 Stretching

C-H (Aliphatic) ~2800-3000 ~2800-3000 Stretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Sample Preparation: A small amount of the solid biotin sodium sample is placed directly on

the ATR crystal.

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and

water vapor.

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of

the carboxylate and other functional groups.
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FT-IR Spectroscopy Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy:

The most significant difference in the ¹H NMR spectrum of biotin sodium compared to biotin is

the absence of the acidic proton signal from the carboxylic acid group, which typically appears

as a broad singlet far downfield (around 12 ppm). The chemical shifts of the protons on the
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carbon atoms adjacent to the carboxylate group (α and β protons) may experience a slight

upfield shift due to the change in the electronic environment.

Proton
Environment

Biotin (in CDCl₃)
Chemical Shift
(ppm)

Biotin Sodium (in
D₂O) Expected
Chemical Shift
(ppm)

Multiplicity

-COOH ~12.0 Absent singlet

α-CH₂ ~2.2-2.4 ~2.1-2.3 triplet

β-CH₂ ~1.6-1.8 ~1.5-1.7 multiplet

Ureido Ring N-H ~5.0-6.5
~4.5-6.0 (may

exchange with D₂O)
singlet

Thiophene Ring

Protons
~2.7-4.5 ~2.6-4.4 multiplet

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the carbon of the carboxylate group in biotin sodium will resonate

at a slightly different chemical shift compared to the carboxylic acid carbon in biotin. Generally,

the carboxylate carbon is expected to be slightly more shielded (appear at a lower ppm value).

Carbon Environment
Biotin Chemical Shift
(ppm)

Biotin Sodium Expected
Chemical Shift (ppm)

-COO⁻/COOH ~175-185 ~178-188

Ureido Ring C=O ~163 ~163

Aliphatic & Ring Carbons ~25-62 ~25-62

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of biotin sodium in a suitable

deuterated solvent (e.g., D₂O) in an NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and

shimmed to optimize the magnetic field homogeneity.

Data Acquisition: A standard ¹H NMR pulse sequence is used to acquire the spectrum.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected.

Data Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to

confirm the structure.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve Biotin Sodium in D2O

Tune and Shim Spectrometer

Acquire Free Induction Decay (FID)

Fourier Transform

Phase and Baseline Correction
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For biotin sodium, the analysis can provide the mass of the intact salt or its

constituent ions.

Expected Ions:

In negative ion mode, the spectrum will be dominated by the biotinate anion. In positive ion

mode, sodium adducts of the biotin molecule may be observed. The presence of high salt

concentrations can sometimes lead to ion suppression or the formation of salt clusters.

Ion Expected m/z Ionization Mode

[Biotin-H]⁻ 243.08 Negative

[Biotin+Na]⁺ 267.07 Positive

[Biotin Sodium+Na]⁺ 289.05 Positive

Experimental Protocol: Electrospray Ionization (ESI)-MS

Sample Preparation: Prepare a dilute solution of biotin sodium in a suitable solvent,

typically a mixture of water and methanol or acetonitrile.

Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant

flow rate.

Ionization: A high voltage is applied to the infusion capillary, causing the sample to form a

fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-

phase ions.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),

where they are separated based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible (UV-Vis) Spectroscopy
Biotin and its sodium salt do not possess strong chromophores that absorb light in the near-UV

and visible regions. The primary absorption is typically observed at lower wavelengths (around

200-215 nm), corresponding to n→π* transitions of the carbonyl groups. The conversion of the

carboxylic acid to a carboxylate is not expected to significantly alter the UV-Vis spectrum.

Therefore, UV-Vis spectroscopy is not a primary method for structural elucidation of biotin
sodium but can be used for quantification through indirect methods, such as in kinetic assays

where biotin catalyzes a color-changing reaction.

Experimental Protocol: UV-Vis for Indirect Quantification

Reaction Setup: A reaction mixture is prepared where biotin sodium catalyzes a reaction

that produces a change in absorbance at a specific wavelength (e.g., the reaction between

sodium azide and tri-iodide).

Standard Curve: A series of solutions with known concentrations of biotin sodium are

prepared and their reaction rates are measured by monitoring the change in absorbance

over time. A standard curve of concentration versus absorbance change is plotted.

Sample Analysis: The unknown sample containing biotin sodium is subjected to the same

reaction, and its absorbance change is measured.

Quantification: The concentration of biotin sodium in the unknown sample is determined by

interpolating its absorbance change on the standard curve.

Signaling Pathways and Logical Relationships
Biotin itself does not have a direct signaling pathway in the way that hormones or

neurotransmitters do. Its primary role is as a covalently bound coenzyme for carboxylase

enzymes. However, we can visualize the logical relationship in its biochemical function.
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Biochemical Role of Biotin as a Coenzyme.

Conclusion
The spectroscopic analysis of biotin sodium relies on a suite of complementary techniques.

FT-IR is highly effective for confirming the presence of the carboxylate group, while NMR

provides detailed structural information and confirms the absence of the acidic proton. Mass

spectrometry is essential for determining the molecular weight and confirming the ionic

composition. Although UV-Vis spectroscopy is not a primary tool for structural analysis, it is

valuable for quantitative measurements. The detailed protocols and data presented in this

guide offer a comprehensive framework for the characterization of biotin sodium compounds

in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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